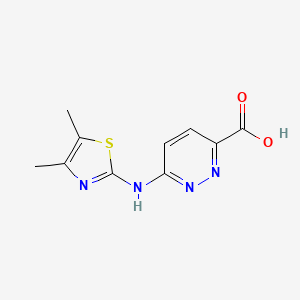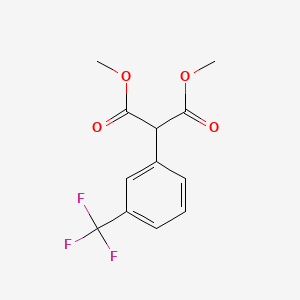
(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1187930-13-7 . It has a molecular weight of 210.23 and its IUPAC name is tert-butyl 5-hydroxy-2-pyridinylcarbamate . The compound is typically a yellow solid .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 210.23 .Aplicaciones Científicas De Investigación
Biotechnological Applications
Research into lactic acid and its derivatives showcases the potential of biotechnological routes for producing valuable chemicals. Lactic acid, a prominent hydroxycarboxylic acid derived from biomass fermentation, serves as a precursor for various chemicals including esters and other derivatives through both chemical and biotechnological processes (Gao, Ma, & Xu, 2011). This highlights the significance of exploring similar routes for compounds like "(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester" in green chemistry applications.
Environmental Biodegradation
The biodegradation and fate of ether compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater are of environmental concern. Studies reveal microorganisms capable of degrading ETBE, potentially offering insights into biodegradation pathways and remediation strategies for related esters and carbamic acid derivatives (Thornton et al., 2020). Understanding these mechanisms could be essential for mitigating the environmental impact of similar compounds.
Pharmacological Significance
Carbamates, including esters of carbamic acids, are noted for their inhibitory effects on acetylcholinesterase (AChE), with implications for developing insecticides and therapeutic agents. The rate of decarbamoylation, a crucial step in their pharmacological activity, varies significantly with the size of the alkyl substituents on the carbamoyl group, emphasizing the importance of structural considerations in the development of new inhibitors (Rosenberry & Cheung, 2019).
Propiedades
IUPAC Name |
tert-butyl N-(5-hydroxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-5-4-7(13)6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCRRDRANSZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)
